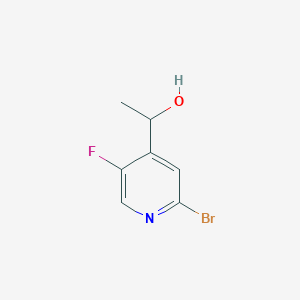

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol

Description

Introduction and Chemical Identity

Overview of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol

This compound represents a sophisticated example of substituted pyridine chemistry, incorporating multiple functional groups that contribute to its unique chemical behavior and synthetic utility. The compound features a pyridine heterocycle bearing bromine and fluorine substituents at the 2- and 5-positions respectively, with an ethanol moiety attached at the 4-position. This specific substitution pattern creates a molecule with distinct electronic properties that influence both its reactivity and potential applications in organic synthesis. The presence of the secondary alcohol functionality on the ethyl side chain provides an additional reactive center that can participate in various chemical transformations.

The molecular structure demonstrates the sophisticated level of functionalization achievable in modern heterocyclic chemistry, where multiple substituents can be strategically positioned to modulate the electronic and steric properties of the parent pyridine ring. The compound exhibits characteristics typical of halogenated pyridines, including altered basicity compared to unsubstituted pyridine and enhanced reactivity toward nucleophilic substitution reactions. Research has shown that such substituted pyridines often serve as key intermediates in the synthesis of more complex molecular architectures used in pharmaceutical and agrochemical applications. The specific combination of bromine, fluorine, and alcohol functionalities in this molecule provides a unique platform for further synthetic elaboration through cross-coupling reactions, nucleophilic substitutions, and alcohol-based transformations.

Historical Context in Heterocyclic Chemistry

The development and study of compounds like this compound must be understood within the broader historical context of heterocyclic chemistry, which has its origins in the early nineteenth century. The field of heterocyclic chemistry began to emerge during the 1800s when organic chemistry was experiencing rapid development, with early scientists isolating and characterizing various heterocyclic compounds from natural sources. Thomas Anderson's isolation of pyridine in 1849 from animal bone oil marked a crucial milestone in the understanding of nitrogen-containing heterocycles, establishing the foundation for subsequent research into substituted pyridines.

The evolution of pyridine chemistry accelerated significantly throughout the nineteenth and twentieth centuries, with major contributions from researchers such as Wilhelm Körner and James Dewar, who elucidated the structural relationships between pyridine and benzene. The development of synthetic methodologies for pyridine derivatives became increasingly sophisticated, particularly with the introduction of the Hantzsch pyridine synthesis in 1881 and the Chichibabin synthesis in 1924. These synthetic advances laid the groundwork for the preparation of increasingly complex substituted pyridines, including halogenated derivatives like this compound.

The emergence of fluorine chemistry in the twentieth century and the development of selective halogenation methods enabled chemists to prepare multiply substituted pyridines with precise control over regiochemistry. The incorporation of both bromine and fluorine substituents into pyridine rings became particularly important in pharmaceutical chemistry, where such modifications can dramatically alter biological activity and pharmacokinetic properties. The specific structural features of this compound reflect the culmination of decades of research into heterocyclic synthesis and functionalization strategies.

Classification and Position in Organic Chemistry

This compound occupies a distinct position within the classification system of organic compounds, belonging to multiple overlapping categories that reflect its complex structural features. Primarily, the compound is classified as a heterocyclic alcohol, combining the structural elements of pyridine-based heterocycles with secondary alcohol functionality. Within the broader category of nitrogen heterocycles, it represents a member of the pyridine family, specifically the dihalogenated pyridine subcategory. The presence of both bromine and fluorine substituents places it among the halogenated aromatic compounds, while the ethanol side chain establishes its classification as an aromatic alcohol.

The compound's position in organic chemistry taxonomy demonstrates the interconnected nature of functional group chemistry and heterocyclic systems. The pyridine ring system contributes aromatic character and basic nitrogen functionality, while the halogen substituents introduce electron-withdrawing effects that modulate the ring's reactivity. The secondary alcohol group provides additional chemical versatility through its ability to participate in oxidation-reduction reactions, esterification processes, and other alcohol-specific transformations. This combination of functional groups makes the compound particularly valuable in synthetic organic chemistry as a versatile intermediate for the construction of more complex molecular architectures.

From a medicinal chemistry perspective, compounds of this structural class are often categorized as pharmaceutical intermediates or lead compounds for drug discovery programs. The specific substitution pattern of this compound aligns with structural motifs commonly found in bioactive compounds, particularly those targeting enzyme systems or receptor proteins. The compound's classification within pharmaceutical chemistry reflects the growing importance of halogenated heterocycles in modern drug development, where fluorine and bromine substituents are frequently employed to optimize molecular properties such as metabolic stability, bioavailability, and target selectivity.

Scientific Research Significance

The scientific research significance of this compound extends across multiple domains of chemical investigation, reflecting its utility as both a synthetic intermediate and a model compound for studying structure-activity relationships. Research applications have demonstrated the compound's value in advancing understanding of halogenated pyridine chemistry, particularly in the context of developing new synthetic methodologies and exploring the effects of multiple halogen substituents on molecular reactivity. The presence of both bromine and fluorine atoms provides researchers with opportunities to investigate selective functionalization strategies and to develop new cross-coupling protocols that can differentiate between these halogen centers.

Pharmaceutical research has identified compounds of this structural class as important building blocks for the synthesis of potential therapeutic agents. The specific substitution pattern of this compound makes it particularly relevant for structure-activity relationship studies aimed at understanding how halogen positioning affects biological activity. Research programs focused on central nervous system therapeutics, anti-inflammatory agents, and antimicrobial compounds have utilized similar pyridine scaffolds as starting points for lead compound optimization. The compound's structural features allow medicinal chemists to explore the effects of halogen substitution on pharmacokinetic properties while maintaining the core heterocyclic framework necessary for biological activity.

Materials science research has also recognized the potential of halogenated pyridines like this compound in the development of advanced functional materials. The compound's electronic properties, influenced by its halogen substituents and heterocyclic structure, make it suitable for incorporation into polymer systems and coordination complexes designed for specific electronic or optical applications. Research investigations have explored the use of such compounds as ligands in metal-organic frameworks and as components in organic electronic devices, where the precise positioning of electron-withdrawing groups can fine-tune material properties.

Chemical Identifiers and Nomenclature

IUPAC Naming Conventions and Structural Designation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for substituted heterocyclic compounds. The compound name begins with the identification of the principal functional group, which is the secondary alcohol designated as "ethan-1-ol" to indicate a two-carbon chain with the hydroxyl group attached to the first carbon atom. The pyridine ring system is then identified and numbered according to standard heterocyclic nomenclature rules, where the nitrogen atom occupies position 1 of the six-membered ring.

The halogen substituents are designated by their positions on the pyridine ring, with bromine located at position 2 and fluorine at position 5, relative to the nitrogen atom. The complete systematic name incorporates these substituents in alphabetical order as prefixes: "2-bromo-5-fluoropyridin-4-yl" indicates the substituted pyridine ring attached at position 4. The numerical designation "1-" preceding the entire name specifies that the ethanol side chain is attached to the first carbon of the ethyl group, creating the secondary alcohol functionality. This naming convention ensures unambiguous identification of the compound's structure and enables accurate communication among researchers working with this chemical entity.

The structural designation reflects the compound's membership in the broader family of substituted pyridines while clearly differentiating it from isomeric compounds with alternative substitution patterns. The systematic approach to nomenclature enables researchers to predict certain chemical properties based on the structural information encoded in the name, facilitating database searches and literature reviews focused on related compounds with similar structural motifs.

Registry Numbers and Database Representations

This compound is uniquely identified by its Chemical Abstracts Service registry number 1114523-54-4, which serves as the primary identifier for the compound in scientific databases and chemical commerce. This registry number enables unambiguous identification of the compound across different naming systems and languages, facilitating international scientific communication and regulatory compliance. The compound is also assigned the MDL number MFCD25372077, which provides an additional unique identifier used by various chemical databases and inventory management systems.

Data Summary Table

Properties

IUPAC Name |

1-(2-bromo-5-fluoropyridin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKAOXWKWKGGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via n-Butyllithium Mediated Formylation and Reduction

This method involves lithiation of 2-bromo-5-fluoropyridine followed by formylation and reduction:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-bromo-5-fluoropyridine + n-butyllithium (2.5 M in hexanes), toluene, -78 °C, 1.5 h | Lithiation of pyridine ring at the 4-position | - |

| 2 | Addition of N,N-dimethylformamide (DMF) at -78 °C, 2 h | Formylation to introduce aldehyde group | - |

| 3 | Addition of sodium borohydride (NaBH4), warming to room temperature over 12 h | Reduction of aldehyde to alcohol | 45% isolated yield after purification |

Experimental notes: After lithiation and formylation, the reaction mixture is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic phase is dried and concentrated, followed by purification via silica gel column chromatography using an ethyl acetate/hexanes gradient to isolate 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol as a clear colorless oil.

Alternative Lithiation and Reduction Protocol

A variation with shorter reaction times and slightly different stoichiometry:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-bromo-5-fluoropyridine + n-butyllithium (1.6 M in hexanes), toluene, -78 °C, 0.5 h | Lithiation | - |

| 2 | Addition of DMF at -78 °C, stirring at 0 °C for 20 min | Formylation | - |

| 3 | Addition of NaBH4 at 0 °C, stirring 1 h at room temperature | Reduction | 36% isolated yield |

The product is purified by NH silica gel chromatography with hexane/diethyl ether as eluents.

Chemical Reaction Analysis

- The lithiation step is critical and requires low temperatures (-78 °C) to ensure regioselectivity and avoid side reactions.

- Formylation with DMF introduces an aldehyde group at the 4-position of the pyridine ring.

- Reduction with sodium borohydride converts the aldehyde to the primary alcohol, yielding the target ethan-1-ol compound.

- Purification typically involves column chromatography with silica gel and appropriate solvent gradients.

- Alternative catalytic methods (e.g., palladium-catalyzed cyanation) provide routes to related intermediates useful for further functionalization.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| n-Butyllithium lithiation + DMF formylation + NaBH4 reduction | 2-bromo-5-fluoropyridine | n-BuLi, DMF, NaBH4 | -78 °C to RT; toluene solvent | 36-45% | Requires low temperature control, column chromatography purification |

| Pd-catalyzed cyanation | 2-bromo-5-fluoropyridine | Zn dust, Zn(CN)2, Pd2(dba)3, dppf | 95 °C, DMA solvent | 72% | Intermediate for further functionalization |

Research Findings and Considerations

- The lithiation/formylation/reduction sequence is the most direct and commonly used method to prepare this compound with moderate yields.

- Reaction temperature and reagent addition rates critically affect the regioselectivity and yield.

- Sodium borohydride is an effective reducing agent for converting the intermediate aldehyde to the alcohol.

- Purification by silica gel chromatography is essential to obtain high purity product.

- Alternative synthetic routes involving palladium-catalyzed cross-coupling reactions expand the toolbox for preparing related pyridine derivatives but require subsequent steps to reach the ethan-1-ol.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to form the corresponding fluoropyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone

Reduction: 1-(2-Fluoropyridin-4-yl)ethanol

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-ol (QV-0987) :

This positional isomer () swaps the bromine and fluorine positions on the pyridine ring. While its molecular weight (219.06 g/mol) is nearly identical, the altered substituent positions significantly affect reactivity. For example, bromine at position 2 (meta to the hydroxyl in the target compound) may enhance electrophilic substitution rates compared to bromine at position 5 (para in QV-0987) due to electronic effects .- 2-(3-Bromopyridin-4-yl)ethan-1-ol: This analog () lacks fluorine and has bromine at position 3.

Functional Group Variations

- 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone (QK-6217): Replacing the hydroxyl group with a ketone () alters solubility and reactivity. The ketone’s carbonyl group increases polarity, enhancing solubility in aprotic solvents. However, the absence of a hydroxyl eliminates hydrogen-bonding capability, which may reduce interactions in biological systems .

1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-amine :

Substituting the hydroxyl with an amine () introduces basicity (pKa ~9–10 ), enabling protonation under physiological conditions. This modification expands its utility in pH-sensitive drug delivery systems compared to the neutral hydroxyl group in the target compound .

Non-Halogenated Pyridinyl Ethanol Derivatives

- 1-(Pyridin-4-yl)ethan-1-ol :

Lacking halogens (), this compound exhibits simpler NMR spectra. For example, its methyl protons resonate at δ = 1.46 (vs. downfield shifts expected for halogenated analogs due to electron-withdrawing effects). The absence of bromine/fluorine also reduces molecular weight (137.14 g/mol ) and lipophilicity .

Physicochemical and Spectroscopic Properties

NMR Spectral Shifts

- Hydroxyl Proton: In non-halogenated pyridinyl ethanols (e.g., 1-(Pyridin-4-yl)ethan-1-ol), the hydroxyl proton appears at δ = 4.13 (). In halogenated analogs like the target compound, this signal is expected to shift downfield (e.g., δ = 4.5–5.0) due to deshielding by bromine/fluorine .

- Aromatic Protons: Fluorine’s strong inductive effect causes splitting patterns (e.g., doublets or triplets) in aromatic protons, as seen in fluorophenyl ethanol derivatives ().

Molecular Weight and Solubility

- The target compound’s molecular weight (220.04 g/mol) exceeds non-halogenated analogs (e.g., 1-(Pyridin-4-yl)ethan-1-ol at 137.14 g/mol) due to bromine/fluorine. This increases lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability .

Data Tables

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-ol | C₇H₇BrFNO | 220.04 | Br (C2), F (C5), OH (C1) |

| 1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-ol | C₇H₇BrFNO | 219.06 | Br (C5), F (C3), OH (C1) |

| 2-(3-Bromopyridin-4-yl)ethan-1-ol | C₇H₈BrNO | 202.05 | Br (C3), OH (C1) |

| 1-(Pyridin-4-yl)ethan-1-ol | C₇H₉NO | 137.14 | OH (C1) |

Biological Activity

1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-ol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural attributes, including the presence of halogen atoms, significantly influence its reactivity and interactions with biological systems. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrFNO, with a molecular weight of approximately 220.06 g/mol. The compound features a pyridine ring substituted with bromine and fluorine atoms, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess significant antimicrobial properties, potentially acting against a range of pathogens.

- Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Similar pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : The halogen substituents can enhance binding affinity to specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.6 | Induction of apoptosis |

| HeLa (Cervical) | 3.2 | Cell cycle arrest |

| A549 (Lung) | 4.8 | Inhibition of metastasis |

These findings suggest that the compound may act as a potential lead for developing new anticancer agents.

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against various bacterial strains using the disc diffusion method:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

The results indicate that this compound exhibits significant antibacterial properties, particularly against S. aureus.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. The docking scores suggest strong interactions with key enzymes:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| EGFR | -9.2 |

| VEGFR | -8.7 |

| COX-2 | -7.5 |

These interactions indicate potential therapeutic applications in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves halogenation of a fluoropyridine precursor followed by alcohol functionalization. For example, nucleophilic substitution or catalytic coupling reactions (e.g., Suzuki-Miyaura) can introduce the bromine and fluorine substituents. Optimization may include adjusting temperature (e.g., reflux at 80–100°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of reagents like hydrazine hydrate or KOH to minimize side products . Monitoring via TLC and iterative crystallization improves purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the pyridine ring substitution pattern (e.g., chemical shifts for Br and F at δ 7.5–8.5 ppm) and the ethanol moiety (δ 1.5–2.5 ppm for CH₂ and δ 4.0–5.0 ppm for OH).

- IR Spectroscopy : Identify O-H stretches (~3200–3600 cm⁻¹) and C-Br/C-F vibrations (500–700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 234.02 g/mol) and isotopic patterns for Br/F .

Q. How can initial biological screening be designed to evaluate this compound's bioactivity?

- Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally related to halogenated pyridines. For example:

- Enzyme Inhibition : Test against kinases or monooxygenases (e.g., kynurenine 3-monooxygenase) at varying concentrations (1–100 µM) with fluorescence-based readouts.

- Antimicrobial Activity : Employ microdilution assays (MIC values) against Gram-positive/negative strains, referencing similar compounds with IC₅₀ < 10 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated pyridines like this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Strategies include:

- Comparative Bioactivity Tables : Align data with structurally similar compounds (e.g., 2-bromo-1-(5-fluoropyridin-2-yl)ethanone vs. 1-(2-bromo-6-fluoropyridin-4-yl)ethanone) to identify substituent-specific trends (Table 1, ).

- Dose-Response Curves : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables.

- Computational Docking : Use software like AutoDock to predict binding affinities and rationalize activity differences .

Q. What strategies are effective in studying this compound's interaction with biological targets like enzymes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics.

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., using SHELX programs for structure refinement) to resolve binding modes .

Q. How can synthetic routes be adapted for isotopically labeled analogs (e.g., ¹⁸O, ²H) to enable mechanistic studies?

- Methodological Answer :

- Isotope Incorporation : Use H₂¹⁸O in hydrolysis steps or deuterated solvents (e.g., DMF-d₇) during alcohol formation.

- Radiolabeling : Introduce ³H via catalytic tritiation of precursor alkenes or ¹⁴C via carboxylation intermediates.

- Validation : Confirm isotopic purity via MS/MS fragmentation and NMR isotope shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.